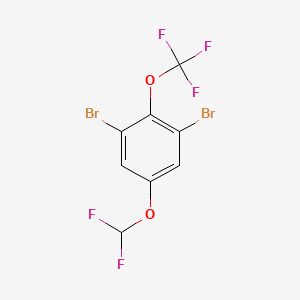

1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene

Description

1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at positions 1 and 3, a difluoromethoxy group (-OCF₂H) at position 5, and a trifluoromethoxy group (-OCF₃) at position 2. This structure combines electron-withdrawing substituents (Br, -OCF₂H, -OCF₃), which influence its electronic properties, solubility, and reactivity. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity .

Its structural complexity suggests multi-step synthesis involving selective bromination and alkoxylation.

Properties

IUPAC Name |

1,3-dibromo-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F5O2/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYWUDOWHZMNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(F)(F)F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Desulfurization-Fluorination Method

A notable method for introducing trifluoromethoxy groups involves oxidative desulfurization-fluorination of xanthogenate precursors using hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin as reagents. This method yields trifluoromethyl aryl ethers efficiently under mild conditions.

- Reagents: Xanthate intermediate, HF/pyridine (4.4 M), 1,3-dibromo-5,5-dimethylhydantoin

- Solvent: Dichloromethane

- Temperature: Initially cooled to -78 °C, then warmed to room temperature

- Procedure: The xanthate in CH2Cl2 is added to HF/pyridine cooled to -78 °C, followed by incremental addition of the brominating agent. The mixture is stirred and allowed to warm to ambient temperature. Reaction progress is monitored by NMR.

- Workup: Neutralization with NaOH/ice, filtration, washing with ether, aqueous acid/base washes, drying over Na2SO4, and purification by silica gel chromatography.

- Yield: Moderate to excellent yields reported, with the product isolated as a colorless oil.

Table 1: Oxidative Desulfurization-Fluorination Reaction Details

| Parameter | Details |

|---|---|

| Starting Material | Xanthate intermediate (1 g) |

| Solvent | Dichloromethane (10 mL) |

| Fluorination Reagent | HF/pyridine (4.4 M, 4 mL) |

| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (5.1 g) |

| Temperature | -78 °C to room temperature |

| Workup | Neutralization with NaOH/ice, filtration, washes |

| Purification | Silica gel chromatography (hexane) |

| Product | Aryl bromide with trifluoromethoxy substituent |

| Characterization | ¹H NMR, MS (ESI) |

Grignard Reaction Followed by Boronation

The aryl bromide intermediate undergoes metalation with isopropylmagnesium chloride to form the corresponding Grignard reagent, which is then converted to an aryl boronic acid via reaction with triisopropyl borate.

- Reagents: Aryl bromide intermediate, isopropylmagnesium chloride (2.0 M in THF), triisopropyl borate

- Solvent: Tetrahydrofuran (THF)

- Temperature: Room temperature for Grignard formation; addition of borate at low temperature (-10 °C)

- Procedure: The aryl bromide is treated with isopropylmagnesium chloride at room temperature for 2 hours, followed by addition of triisopropyl borate and stirring overnight. The reaction is quenched with 1 N HCl, extracted, and purified.

- Yield: High yield of aryl boronic acid as a white solid.

Table 2: Grignard and Boronation Reaction Details

| Parameter | Details |

|---|---|

| Starting Material | Aryl bromide intermediate (5 g) |

| Grignard Reagent | Isopropylmagnesium chloride (15 mL, 2.0 M) |

| Boronation Reagent | Triisopropyl borate |

| Solvent | THF (25 mL) |

| Temperature | Room temperature for Grignard, -10 °C for borate |

| Workup | Quenching with 1 N HCl, extraction with EtOAc |

| Product | Aryl boronic acid (white solid) |

| Characterization | ¹H NMR, MS (ESI) |

Additional Notes on Fluorinated Methoxy Group Introduction

- The trifluoromethoxy group (–OCF3) is introduced typically via nucleophilic substitution or through oxidative fluorodesulfurization of appropriate precursors.

- Phenols can be converted to trifluoromethyl aryl ethers by heating with tetrachloromethane, anhydrous hydrogen fluoride, and catalytic boron trifluoride under autogenous pressure (up to 150 °C), though substrates with ortho substituents capable of hydrogen bonding may be unsuitable.

- Chlorodifluoromethoxy derivatives can form under milder conditions but require careful control to avoid side products.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Oxidative desulfurization-fluorination | Xanthate + HF/pyridine + 1,3-dibromo-5,5-dimethylhydantoin, CH2Cl2, -78 to RT | Aryl bromide with trifluoromethoxy group | Moderate to excellent |

| 2 | Grignard formation and boronation | Aryl bromide + isopropylmagnesium chloride, THF, RT; then triisopropyl borate, -10 °C | Aryl boronic acid intermediate | High yield |

| 3 | Bromination (implied) | Controlled bromination to achieve dibromo substitution | This compound | Requires optimization |

Research Findings and Practical Considerations

- The oxidative desulfurization-fluorination method is a versatile and efficient approach for introducing trifluoromethoxy groups into aromatic systems, providing moderate to excellent yields under relatively mild conditions.

- The use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent allows selective bromination while minimizing overbromination and side reactions.

- The Grignard reaction followed by boronation is a reliable method to functionalize aryl bromides for further synthetic elaborations.

- Reaction monitoring by NMR and purification by silica gel chromatography are essential for obtaining high-purity products.

- Handling of hydrogen fluoride and related reagents requires stringent safety protocols due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethoxy group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.

Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Pharmaceutical Chemistry

Fluorinated compounds like 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene are increasingly recognized for their role in drug development. The trifluoromethoxy group can enhance the pharmacokinetic properties of bioactive molecules, improving their absorption and distribution in biological systems. Research has shown that fluorinated substituents can significantly influence the biological activity of compounds by enhancing their interactions with biological targets .

Agrochemicals

The compound's unique structure allows it to be explored as a potential active ingredient in agrochemicals. Fluorinated compounds are known to exhibit potent insecticidal and herbicidal activities. For instance, similar compounds have been studied for their effectiveness as insect growth regulators and herbicides, suggesting that this compound could be similarly effective .

Material Science

Fluorinated aromatic compounds are also studied for their applications in material science, particularly in developing advanced materials with specific thermal and chemical resistance properties. The compound's stability under various environmental conditions makes it suitable for applications in coatings and polymers .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins and enzymes, thereby influencing biological pathways. The electron-withdrawing nature of the trifluoromethoxy group can also stabilize reactive intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Key Observations:

- Substituent Position Effects : The meta-substituted trifluoromethoxy group in 1-Bromo-3-(trifluoromethoxy)benzene results in a higher boiling point (153–155°C) compared to para-substituted analogs, likely due to dipole interactions .

- Electron Deficiency: The target compound’s dual bromine and fluorinated alkoxy groups create a highly electron-deficient aromatic ring, enhancing its susceptibility to nucleophilic aromatic substitution compared to mono-substituted analogs .

Nitro-Substituted Analogs

Key Observations:

- Nitro vs. Bromo Functionality : Nitro-substituted analogs exhibit higher electrophilicity and thermal stability but reduced versatility in coupling reactions compared to brominated derivatives .

- Synergistic Effects : Combining nitro and fluorinated alkoxy groups (e.g., in 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene) amplifies electron withdrawal, making such compounds useful in high-energy materials .

Biological Activity

1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene is a halogenated organic compound characterized by its unique molecular structure, which features multiple fluorinated and brominated groups. This compound has garnered interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.

The molecular formula of this compound is C8H4Br2F5O, with a molecular weight of approximately 291.0128 g/mol. Its structure includes:

- Two bromine atoms

- One difluoromethoxy group

- One trifluoromethoxy group

These functional groups influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar halogenated structures exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacteria and fungi. The presence of bromine and fluorine atoms can enhance the lipophilicity and membrane permeability of these compounds, potentially leading to increased antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the compound's effects on cell viability. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines at specific concentrations. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Studies have indicated that fluorinated compounds can act as inhibitors for various enzymes involved in metabolic pathways. Investigating the inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) could reveal its therapeutic potential in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted on halogenated benzene derivatives demonstrated that compounds with similar structures showed promising antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for effective compounds, suggesting that this compound might exhibit comparable activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 25 | S. aureus |

| Compound B | 30 | E. coli |

| This compound | TBD | TBD |

Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro studies were performed using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that at concentrations above 50 µM, the compound significantly reduced cell viability, with IC50 values calculated around this concentration range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | ~50 | ROS generation |

| MCF-7 | ~55 | Apoptosis induction |

Q & A

Basic: What are the primary synthetic strategies for 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene, and how are regioselectivity challenges addressed?

The synthesis typically involves sequential functionalization of a benzene precursor. A common approach starts with a trimethoxybenzene derivative, where bromination is directed by electron-withdrawing groups (e.g., trifluoromethoxy). For example, bromination of 3,5-difluoromethoxybenzene under controlled conditions (e.g., using Br₂/FeBr₃) yields 1,3-dibromo derivatives, while trifluoromethoxy groups are introduced via nucleophilic aromatic substitution or coupling reactions . Regioselectivity is governed by the electron-withdrawing nature of substituents: trifluoromethoxy groups strongly deactivate the ring, favoring bromination at meta/para positions .

Basic: How is this compound characterized spectroscopically, and what key spectral markers confirm its structure?

1H/13C NMR and mass spectrometry (MS) are critical. The trifluoromethoxy group (-OCF₃) shows distinct 19F NMR signals near δ -55 to -58 ppm (quartet, J = 3–5 Hz) . Bromine substituents induce deshielding in adjacent protons (e.g., H-2 and H-4 appear as doublets with coupling constants ~8–10 Hz in 1H NMR). High-resolution MS (HRMS) confirms the molecular ion ([M]+) at m/z 389.88 (calculated for C₇H₃Br₂F₅O₂). Isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) further validate the structure .

Advanced: How do competing substituents (Br, OCF₃, OCHF₂) influence reactivity in cross-coupling reactions?

The bromine atoms serve as leaving groups in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, the electron-withdrawing -OCF₃ and -OCHF₂ groups reduce electron density at the aryl ring, slowing oxidative addition to Pd(0). To mitigate this, bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) enhance catalytic efficiency . Competing steric effects from substituents at positions 2 and 5 may also necessitate optimization of coupling partners (e.g., using boronic esters with electron-donating groups) .

Advanced: What contradictions exist in reported regioselectivity during electrophilic substitution, and how are they resolved?

While trifluoromethoxy groups typically direct electrophiles to para positions (>90% selectivity) , competing effects from bromine and difluoromethoxy groups can lead to meta-substitution. For example, nitration of the parent compound may yield a mixture of para- and meta-nitro derivatives due to steric hindrance and electronic competition. Computational modeling (DFT) can predict dominant pathways by analyzing charge distribution and frontier molecular orbitals, guiding experimental optimization .

Advanced: What methodologies are used to analyze degradation pathways under oxidative conditions?

Photooxidation studies (e.g., using UV/H₂O₂) reveal cleavage of the difluoromethoxy group (-OCHF₂) to form carbonyl intermediates, detected via GC-MS . Accelerated stability testing (40°C/75% RH) combined with LC-HRMS identifies hydrolytic degradation products, such as 3,5-dibromo-2-(trifluoromethoxy)phenol. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates, informing storage conditions .

Basic: What safety precautions are critical when handling this compound?

The compound is classified as UN 3265 (corrosive liquid). Use PPE (gloves, goggles) and work in a fume hood due to bromine volatility. Spills require neutralization with sodium bicarbonate, followed by absorption in vermiculite .

Advanced: How do computational studies (e.g., DFT) predict its reactivity in C–H activation reactions?

DFT calculations (B3LYP/6-311+G(d,p)) reveal that the -OCF₃ group lowers the HOMO energy (-8.2 eV), making C–H bonds less accessible to metal catalysts. Transition-state modeling identifies position 4 as the most reactive site for directed C–H functionalization, with activation barriers ~25 kcal/mol . Experimental validation using Rh-catalyzed acetoxylation aligns with these predictions .

Basic: What are its solubility properties, and how do they impact reaction design?

The compound is lipophilic (logP ~3.8) and sparingly soluble in polar solvents (e.g., <0.1 mg/mL in water). Reactions are typically conducted in DMF or THF, with phase-transfer catalysts (e.g., TBAB) enhancing solubility in biphasic systems .

Advanced: How does isotopic labeling (e.g., deuterium) aid in mechanistic studies?

Deuterated analogs (e.g., 1,3-Dibromo-5-difluoromethoxy-d₃) enable tracking of hydrogen/deuterium exchange in hydrolysis pathways via ²H NMR. Kinetic isotope effects (KIE) >2 indicate rate-limiting proton transfer steps during degradation .

Advanced: What role does this compound play in synthesizing bioactive heterocycles?

It serves as a precursor for imidazo[1,2-a]pyridines via Pd-catalyzed coupling with heteroarenes (e.g., 90–91% yield for imidazo[1,2-a]pyridine derivatives) . The electron-withdrawing groups enhance the electrophilicity of the aryl ring, facilitating nucleophilic attack during cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.